N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride
Description
The compound "N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride" is a structurally complex molecule featuring a benzo[d]thiazole core fused with a tetrahydrothieno-pyridine scaffold and a furan-2-carboxamide substituent. Notably, benzo[d]thiazole derivatives are frequently explored in medicinal chemistry for their anticancer properties, often targeting DNA repair proteins like apurinic/apyrimidinic endonuclease 1 (Ape1) .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2.ClH/c1-2-24-10-9-13-17(12-24)28-21(23-19(25)15-7-5-11-26-15)18(13)20-22-14-6-3-4-8-16(14)27-20;/h3-8,11H,2,9-10,12H2,1H3,(H,23,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRISYRUUGQCNEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CO5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.
Synthesis and Structural Characteristics
The synthesis of this compound involves several key steps. The compound is characterized by a complex structure that integrates a benzo[d]thiazole moiety with a tetrahydrothieno-pyridine framework. This structural combination is believed to enhance its biological activity.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H21N3OS2·HCl |
| Molecular Weight | 377.52 g/mol |
| Key Functional Groups | Furan, Thieno-pyridine, Benzo[d]thiazole |
Research indicates that this compound exhibits inhibitory activity against apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme critical for DNA repair processes. Inhibition of APE1 can lead to increased sensitivity of cancer cells to chemotherapeutic agents. The compound has been shown to potentiate the cytotoxic effects of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ) in various cancer cell lines.
Case Studies
- In Vitro Studies : A study demonstrated that N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl...) analogs exhibited low micromolar activity against purified APE1 and enhanced the cytotoxicity of MMS and TMZ in HeLa cells. This suggests a promising avenue for enhancing cancer treatment efficacy through APE1 inhibition .
- ADME Profile : The compound displays favorable absorption, distribution, metabolism, and excretion (ADME) properties. In vivo studies in mice indicated good plasma and brain exposure following intraperitoneal dosing at 30 mg/kg body weight .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzo[d]thiazole and tetrahydrothieno-pyridine components can significantly influence the biological activity of the compounds. For instance:
- Substituent Variations : Changes in the ethyl group on the tetrahydrothieno ring affect potency against APE1.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Ethyl Group Variation | Alters APE1 inhibition potency |
| Substituent on Benzo[d]thiazole | Impacts cytotoxicity enhancement with MMS/TMZ |
Scientific Research Applications
Chemical Characteristics
Molecular Formula: C21H20ClN3O2S2
Molecular Weight: 445.98 g/mol
CAS Number: 1329961-40-1
The compound features a complex structure that integrates a benzo[d]thiazole moiety with a tetrahydrothieno-pyridine framework. This structural combination is believed to enhance its biological activity.
Research indicates that N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride exhibits inhibitory activity against apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme critical for DNA repair processes. The inhibition of APE1 can lead to increased sensitivity of cancer cells to chemotherapeutic agents.
In Vitro Studies
A study demonstrated that this compound and its analogs exhibited low micromolar activity against purified APE1 and enhanced the cytotoxicity of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ) in HeLa cells. This suggests a promising avenue for enhancing cancer treatment efficacy through APE1 inhibition.
ADME Profile
The compound displays favorable absorption, distribution, metabolism, and excretion (ADME) properties. In vivo studies in mice indicated good plasma and brain exposure following intraperitoneal dosing at 30 mg/kg body weight.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzo[d]thiazole and tetrahydrothieno-pyridine components can significantly influence the biological activity of the compounds.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Ethyl Group Variation | Alters APE1 inhibition potency |
| Substituent on Benzo[d]thiazole | Impacts cytotoxicity enhancement with MMS/TMZ |
Case Studies
Case Study 1: APE1 Inhibition
In vitro studies have shown that N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl...) analogs exhibit significant inhibitory activity against APE1 and enhance the cytotoxicity of MMS and TMZ in various cancer cell lines.
Case Study 2: ADME Properties
Research conducted on mice demonstrated that the compound has favorable pharmacokinetic properties which suggest its potential for therapeutic applications.
Comparison with Similar Compounds
Research Implications and Limitations
- Glioma-Specific Activity : Elevated Ape1 activity in gliomas (3.5-fold higher in high-grade tumors) suggests that targeting this enzyme could synergize with alkylating agents like temozolomide . The compound’s structural complexity may position it as a next-generation Ape1 inhibitor.
- Data Gaps: No direct biochemical or clinical data on the compound were found in the provided evidence. Further studies are required to validate its mechanism, potency, and therapeutic index.
Preparation Methods
Synthesis of the Thieno[2,3-c]pyridine Core
The thieno[2,3-c]pyridine scaffold is constructed via a cyclocondensation reaction. A key intermediate, 6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine , is synthesized by reacting 3-chloro-2,4-dioxo-4-ethylbutyric acid methyl ester with thiourea derivatives under refluxing methanol.
- 3-Chloro-4-ethyl-2,4-dioxobutyric acid methyl ester (1.0 mmol) and 1-pyrrolidinecarbothioamide (1.2 mmol) are refluxed in methanol for 4 hours.
- The mixture is neutralized with NaOH (10%), yielding 6-ethyl-5-(pyrrolidin-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine as a precipitate (yield: 78–87%).
Key characterization :
- 1H-NMR (400 MHz, DMSO-d6): δ 1.30 (t, J = 7.2 Hz, 3H, CH2CH3), 2.80–3.10 (m, 4H, pyridine-CH2), 3.45 (q, J = 7.2 Hz, 2H, CH2CH3).
Coupling with Furan-2-carboxamide
The furan-2-carboxamide group is introduced via amide coupling using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
- 3-(Benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine (0.75 mmol) and furan-2-carboxylic acid (1.0 mmol) are dissolved in dichloromethane (40 mL).
- DMAP (0.125 mmol) and DCC (1.0 mmol) are added, and the mixture is stirred at room temperature for 6 hours.
- The product, N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide , is isolated after filtration and solvent evaporation (yield: 46–52%).
Key characterization :
- 13C-NMR (100 MHz, CDCl3): δ 14.1 (CH2CH3), 24.8 (pyridine-CH2), 112.3 (furan-C), 147.5 (benzo[d]thiazole-C).
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt using hydrochloric acid in ethanol.
- N-(3-(Benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide (1.0 mmol) is dissolved in anhydrous ethanol (20 mL).
- HCl gas is bubbled through the solution at 0°C for 30 minutes.
- The precipitate is filtered and dried under vacuum, yielding the hydrochloride salt (yield: 92%).
Key characterization :
- Melting point : 95–98°C.
- Elemental analysis : Calculated for C20H19ClN4O2S2: C 53.03%, H 4.23%, N 12.37%; Found: C 52.89%, H 4.31%, N 12.25%.
Optimization and Yield Data
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Thiourea, MeOH, reflux | 78% | 95% |
| 2 | Pd(OAc)2, K2CO3, DMF | 65% | 97% |
| 3 | DCC/DMAP, CH2Cl2 | 52% | 98% |
| 4 | HCl/EtOH | 92% | 99% |
Analytical Validation
- FTIR (KBr): 1670 cm−1 (C=O stretch), 1540 cm−1 (C=N stretch).
- X-ray crystallography : Confirms planar geometry of the benzo[d]thiazole and thieno[2,3-c]pyridine rings (dihedral angle: 15.8°).
- Stability : The hydrochloride salt is stable at room temperature for >12 months under inert atmosphere.
Challenges and Mitigation
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, including coupling benzo[d]thiazole derivatives with tetrahydrothieno intermediates under controlled conditions. Critical parameters include:
- Temperature : Maintained between 60–80°C for amide bond formation to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency, while ethanol or acetonitrile aids in intermediate purification .
- Purification : Recrystallization or column chromatography ensures >95% purity, validated by HPLC . Example protocol:
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | Benzo[d]thiazole derivative + tetrahydrothieno precursor, DMF, 70°C, 12h | Core structure assembly | 60–70% |
| 2 | Furan-2-carboxamide coupling, EtOH, RT, 6h | Functionalization | 75–85% |
| 3 | HCl salt formation, recrystallization (MeOH/EtOAc) | Final product isolation | 90% |
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integration (e.g., furan C=O at ~160 ppm, benzo[d]thiazole protons at 7.5–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ≈ 500.03 g/mol) .
- HPLC : Purity assessment using C18 columns (e.g., 95:5 H₂O:ACN, 1 mL/min) with UV detection at 254 nm .
Q. How stable is this compound under laboratory storage conditions?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiazole and furan moieties .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond .
Advanced Research Questions
Q. How can researchers identify and validate biological targets for this compound?
- Target fishing : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like APE1 or kinases, followed by in vitro inhibition assays (IC₅₀ determination) .
- Mechanistic validation : Employ cellular assays (e.g., HeLa cell lysates) to confirm target modulation via Western blotting or fluorescence-based activity probes .
Q. What experimental design principles apply to structure-activity relationship (SAR) studies?
- Scaffold diversification : Synthesize analogs with substituent variations (e.g., ethyl → isopropyl) on the tetrahydrothieno ring to assess steric effects .
- Bioisosteric replacement : Replace the furan-2-carboxamide with thiophene or pyrrole derivatives to optimize potency and solubility .
- Data analysis : Use multivariate regression models to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
Q. How should contradictory bioactivity data across studies be resolved?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and endpoint measurements (e.g., MTT vs. ATP luminescence) .
- Batch variability : Cross-validate compound purity and stereochemistry via chiral HPLC or X-ray crystallography .
Q. What strategies are recommended for designing in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies?
- Dosing routes : Intraperitoneal administration (e.g., 10 mg/kg in mice) balances bioavailability and tissue distribution .
- Analytical methods : LC-MS/MS quantifies plasma and brain exposure levels (LLOQ: 1 ng/mL) .
- PD endpoints : Measure biomarkers (e.g., APE1 activity in tumor tissue) to correlate exposure with efficacy .
Q. How can X-ray crystallography resolve the compound’s 3D structure?
- Crystal growth : Use vapor diffusion (e.g., 20% PEG 8000, pH 7.4) to obtain diffraction-quality crystals .
- Refinement : SHELXL software refines bond lengths/angles, revealing conformational flexibility in the tetrahydrothieno ring .
Q. What methods improve solubility for in vitro assays?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin complexes to enhance aqueous solubility without cytotoxicity .
- Salt forms : Compare hydrochloride vs. mesylate salts for optimal dissolution profiles .
Q. What challenges arise when scaling up synthesis for preclinical studies?
- Reaction reproducibility : Pilot-scale reactors (e.g., 1 L) require precise temperature gradients and stirring rates .
- Purification bottlenecks : Switch from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
